2-(4-Methyl-1-piperazinyl)aniline

Description

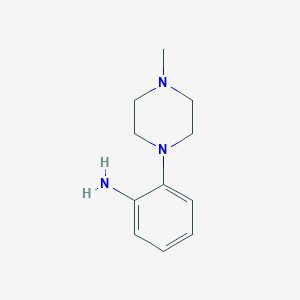

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWHDRNGZMHXEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60301626 | |

| Record name | 2-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180605-36-1 | |

| Record name | 2-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60301626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methylpiperazin-1-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methyl-1-piperazinyl)aniline (CAS: 180605-36-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(4-Methyl-1-piperazinyl)aniline, identified by the CAS number 180605-36-1, is a versatile chemical compound with significant applications in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] Its structure, featuring both an aniline and a methylpiperazine moiety, makes it a valuable intermediate and building block for the synthesis of more complex molecules. The presence of the piperazine ring is known to enhance biological activity, improve bioavailability, and increase receptor binding affinity, making this compound a point of interest for drug discovery and development.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 180605-36-1 | [1][2] |

| Molecular Formula | C₁₁H₁₇N₃ | [1][2][4] |

| Molecular Weight | 191.28 g/mol | [1][2] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Melting Point | 103 - 107 °C | [1][2] |

| Boiling Point | 321.2 ± 37.0 °C (Predicted) | [5] |

| Density | 1.092 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 7.91 ± 0.40 (Predicted) | [5] |

| Purity | ≥ 98% (GC) | [1][2] |

| Topological Polar Surface Area | 32.5 Ų | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Synonyms | 1-(2-Aminophenyl)-4-methylpiperazine, 2-(4-Methyl-piperazin-1-yl)-phenylamine | [1][5] |

Spectroscopic Analysis

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general synthetic pathway can be inferred from standard organic chemistry principles and literature on related piperazine derivatives.[8] The process typically involves the reaction of a substituted aniline precursor with a piperazine-forming reagent.

General Experimental Protocol:

A common approach for synthesizing N-arylpiperazines involves the nucleophilic substitution of an activated aryl halide or a Buchwald-Hartwig amination. A plausible synthesis for this specific compound could start from 1-fluoro-2-nitrobenzene and N-methylpiperazine, followed by the reduction of the nitro group.

-

N-Arylation: In a reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), 1-fluoro-2-nitrobenzene (1.0 eq) is dissolved in a suitable aprotic polar solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). To this solution, N-methylpiperazine (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq) are added. The mixture is heated, typically between 80-120 °C, and stirred for several hours until Thin Layer Chromatography (TLC) indicates the consumption of the starting material.

-

Work-up and Isolation: After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude nitro-intermediate, 1-methyl-4-(2-nitrophenyl)piperazine.

-

Nitro Group Reduction: The crude intermediate is dissolved in a solvent such as ethanol or methanol. A reducing agent is then added. Common methods include catalytic hydrogenation (using H₂ gas with a catalyst like Palladium on carbon, Pd/C) or chemical reduction (using iron powder in acetic acid or tin(II) chloride in hydrochloric acid).[8] The reaction is monitored by TLC.

-

Final Purification: Upon completion, the reaction mixture is filtered to remove the catalyst or inorganic salts. The solvent is evaporated, and the residue is purified, typically by column chromatography on silica gel, to yield this compound as a pure solid.

Applications in Research and Drug Development

This compound is a key building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Intermediate: It serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] Its structure is a scaffold for developing agents targeting neurological disorders, as well as for creating novel anti-cancer and anti-viral medications.[1][2]

-

Drug Discovery: The methylpiperazinyl-aniline core is a common motif in medicinal chemistry. It is incorporated into potential drug candidates to modulate their physicochemical properties and biological activity. For instance, piperazine-containing compounds have been investigated as potent and selective inhibitors of the mTOR (Mammalian Target of Rapamycin) kinase, a key regulator of cell growth and proliferation implicated in cancer.[9]

-

Agrochemicals: The compound is utilized in the formulation of modern agrochemicals, contributing to the efficacy of certain pesticides and herbicides.[1][2]

-

Specialty Chemicals: Beyond life sciences, it finds use in the production of dyes, pigments, coatings, and adhesives, where its chemical stability and reactivity offer advantages.[1][2]

Biological Activity and Signaling Pathways

While the specific biological activity of this compound itself is not extensively documented in the provided results, the broader class of piperazine derivatives exhibits significant pharmacological properties, including antimicrobial and antifungal activities.[8]

A key example of a signaling pathway targeted by complex molecules containing a piperazine moiety is the mTOR pathway . mTOR is a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, and survival.[9] Inhibitors of mTOR are of high interest as anti-cancer therapeutics. A drug molecule incorporating the this compound scaffold could be designed to bind to the ATP-binding site of the mTOR kinase domain, thereby inhibiting its function and blocking downstream signaling.

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous nature.

Hazard Classification

| Hazard Class | GHS Code | Description | Reference(s) |

| Skin Corrosion/Irritation, Category 1B | H314 | Causes severe skin burns and eye damage | [10] |

| Acute Toxicity, Oral, Category 4 | H302 | Harmful if swallowed | [10] |

| Acute Toxicity, Dermal, Category 4 | H312 | Harmful in contact with skin | [10] |

| Acute Toxicity, Inhalation, Category 4 | H332 | Harmful if inhaled | [10] |

| Serious Eye Damage/Eye Irritation, Category 1 | H318 | Causes serious eye damage | [10] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a closed system.[10][11]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European standard - EN 166).[10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[10]

-

Respiratory Protection: If ventilation is inadequate, use a respirator that follows OSHA regulations or European Standards.[10]

-

General Hygiene: Do not eat, drink, or smoke when using this product.[10][11] Wash hands thoroughly before breaks and after handling.[10] Remove and wash contaminated clothing before re-use.[10]

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[10]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][12]

-

Keep in a dark place, preferably under an inert atmosphere.[5]

-

The substance should be stored in a designated corrosives area.[10]

This compound is a compound of significant interest due to its versatile role as a chemical intermediate. Its utility in the synthesis of high-value molecules for the pharmaceutical and agrochemical industries is well-established. While it offers considerable potential for research and development, its corrosive and toxic properties necessitate strict adherence to safety protocols during handling and storage. Future research may further elucidate its biological activities and expand its applications in medicinal chemistry and materials science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. scbt.com [scbt.com]

- 5. 180605-36-1 CAS MSDS (2-(4-Methylpiperazin-1-yl)aniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 9. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. combi-blocks.com [combi-blocks.com]

physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(4-Methyl-1-piperazinyl)aniline. It is a critical intermediate in the synthesis of a variety of pharmacologically active compounds, particularly in the development of anti-cancer and anti-viral medications.[1][2] This document consolidates available data on its structure, properties, and analytical methodologies, and where specific experimental data is unavailable, provides guidance based on established methods for analogous compounds. As an intermediate, its primary role is as a structural scaffold, and there is limited publicly available information on its intrinsic biological activity or direct involvement in signaling pathways.

Chemical and Physical Properties

This compound, also known as 1-(2-aminophenyl)-4-methylpiperazine, is a crystalline solid at room temperature. Its core structure consists of an aniline ring substituted at the 2-position with a 4-methylpiperazinyl group.

| Property | Value | Source(s) |

| CAS Number | 180605-36-1 | [3] |

| Molecular Formula | C₁₁H₁₇N₃ | [3] |

| Molecular Weight | 191.27 g/mol | [3] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 101-107 °C | [1] |

| Boiling Point (Predicted) | 321.2 ± 37.0 °C | N/A |

| pKa (Predicted) | 7.91 ± 0.40 | N/A |

| IUPAC Name | 2-(4-methylpiperazin-1-yl)aniline | N/A |

| SMILES | CN1CCN(CC1)c2ccccc2N | N/A |

| InChI Key | INWHDRNGZMHXEZ-UHFFFAOYSA-N | N/A |

Synthesis and Purification

Synthetic Approach: Buchwald-Hartwig Amination

A probable and widely used method for the synthesis of this compound is the Buchwald-Hartwig amination.[4][5] This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds. The general workflow for this synthesis is depicted below.

Figure 1: General workflow for the synthesis of this compound via Buchwald-Hartwig amination.

Experimental Protocol (General):

-

Reaction Setup: A dried reaction vessel is charged with a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., BINAP), and a base (e.g., cesium carbonate).

-

Reagent Addition: The vessel is purged with an inert gas (e.g., argon or nitrogen), and an anhydrous solvent (e.g., toluene) is added, followed by 2-haloaniline and N-methylpiperazine.

-

Reaction: The mixture is heated to reflux for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is washed with water and brine. The organic layer is then dried over a drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The crude product is obtained after solvent evaporation and can be purified by recrystallization or column chromatography.

Purification

Recrystallization: This is a common technique for purifying solid organic compounds.[6] The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. A solvent system like ethanol/water or ethyl acetate/hexane may be suitable for this compound.[7]

Column Chromatography: For more challenging purifications, column chromatography using silica gel as the stationary phase is effective.[8][9] A solvent gradient, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), would likely be used to elute the product.

Figure 2: General purification workflows for this compound.

Analytical Methods

Specific analytical methods with detailed parameters for this compound are not extensively published. However, standard methods for similar aniline and piperazine derivatives can be adapted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Predicted chemical shifts can be estimated based on the structure.

Expected ¹H NMR Chemical Shifts:

-

Aromatic Protons: 6.5-7.5 ppm (multiplets)

-

Piperazine Protons (CH₂): 2.5-3.5 ppm (multiplets)

-

N-Methyl Protons (CH₃): 2.2-2.5 ppm (singlet)

-

Aniline Protons (NH₂): 3.5-4.5 ppm (broad singlet)

Expected ¹³C NMR Chemical Shifts:

-

Aromatic Carbons: 110-150 ppm

-

Piperazine Carbons: 45-60 ppm

-

N-Methyl Carbon: ~45 ppm

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for purity analysis.[5][10]

-

Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength around 254 nm.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for both identification and purity assessment.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split/splitless inlet.

-

Carrier Gas: Helium.

-

Temperature Program: A ramp from a low temperature (e.g., 100 °C) to a high temperature (e.g., 300 °C).

-

Detection: Mass spectrometry (electron ionization). Expected fragmentation would involve cleavage of the piperazine ring and the bond between the aniline and piperazine moieties.[11][12]

Figure 3: General analytical workflows for this compound.

Biological Activity and Signaling Pathways

As a chemical intermediate, this compound is primarily utilized for its structural properties in the synthesis of more complex molecules. There is currently no significant body of evidence in the public domain to suggest that this compound has notable intrinsic biological activity or directly modulates specific signaling pathways. Its utility lies in its role as a building block for various therapeutic agents, including those targeting cancer and viral infections.[1][2] The biological activities reported are associated with the final drug products, not the intermediate itself. For example, derivatives of this compound have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell growth and proliferation. However, this inhibitory activity is a function of the final, more complex molecule.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. This guide provides a summary of its known physical and chemical properties and outlines standard methodologies for its synthesis, purification, and analysis based on established chemical principles for analogous structures. The lack of specific, published experimental protocols and data on its intrinsic biological activity highlights its primary role as a synthetic building block. Researchers and drug development professionals can use the information herein as a foundational guide for working with this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ptfarm.pl [ptfarm.pl]

- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 12. whitman.edu [whitman.edu]

2-(4-Methyl-1-piperazinyl)aniline molecular weight and formula

An Analysis of Physicochemical Properties and a Hypothetical Research Workflow

This document provides a detailed overview of the core physicochemical properties of 2-(4-Methyl-1-piperazinyl)aniline, a versatile compound utilized in the pharmaceutical and chemical industries.[1] It serves as a crucial intermediate for synthesizing various therapeutic agents, including those in the anti-cancer and anti-viral fields.[1] This guide is intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇N₃ | Santa Cruz Biotechnology[2], Chem-Impex[1], Fisher Scientific[3] |

| Molecular Weight | 191.27 g/mol | ChemicalBook[4] |

| Alternate Molecular Weight | 191.273 g/mol | Santa Cruz Biotechnology[2] |

| Alternate Molecular Weight | 191.28 g/mol | Chem-Impex[1], Fisher Scientific[3] |

| CAS Number | 180605-36-1 | Santa Cruz Biotechnology[2], Chem-Impex[1] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Melting Point | 101 - 107 °C | Chem-Impex[1][4] |

| Purity | ≥ 98% (GC) | Chem-Impex[1] |

Hypothetical Experimental Workflow: Compound Integration in a Drug Discovery Cascade

The following section outlines a hypothetical experimental protocol where this compound is used as a foundational scaffold in a medicinal chemistry program. This workflow illustrates the logical progression from initial synthesis to preliminary biological assessment.

Methodology:

-

Scaffold Derivatization: A series of analogues is synthesized from the parent compound, this compound, through parallel synthesis techniques. The primary aniline group serves as a chemical handle for attaching various R-groups, thereby exploring the structure-activity relationship (SAR).

-

Purity and Structural Validation: Each synthesized derivative undergoes rigorous quality control. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the molecular weight and verify the chemical structure.

-

In Vitro Biological Screening: The library of purified compounds is submitted for primary biological screening. This typically involves high-throughput screening (HTS) against a specific biological target (e.g., a protein kinase or receptor). Assay readouts measure the compound's ability to modulate the target's activity.

-

Hit Identification and Triage: Compounds demonstrating activity above a predefined threshold ("hits") are selected for further analysis. This stage involves dose-response studies to determine potency (e.g., IC₅₀ or EC₅₀ values) and initial cytotoxicity assays to rule out non-specific toxicity.

-

Lead Candidate Selection: Promising hits with favorable potency, selectivity, and preliminary safety profiles are designated as "lead candidates," warranting further preclinical development.

The diagram below visualizes this conceptual workflow.

References

Technical Guide: Physicochemical Properties of 2-(4-Methyl-1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a versatile substituted aniline and piperazine derivative. Its molecular structure makes it a valuable building block and intermediate in the synthesis of a variety of compounds, particularly in the pharmaceutical and agrochemical industries. This guide provides a detailed overview of its key physical properties, namely its melting and boiling points, and outlines standardized experimental protocols for their determination.

Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purity assessment, and handling of chemical compounds. The data for this compound are summarized below.

| Property | Value | Source |

| Melting Point | 101 - 107 °C | [1] |

| Boiling Point | 321.2 ± 37.0 °C (Predicted) |

Note: The boiling point is a predicted value and should be confirmed experimentally.

Experimental Protocols

The following sections detail generalized, standard laboratory procedures for the determination of the melting and boiling points of organic compounds such as this compound.

Melting Point Determination (Capillary Method)

This method is based on observing the temperature at which a small, finely powdered sample of the compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry surface and finely crushed using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[2][3][4]

-

Apparatus Setup: The packed capillary tube is placed into the heating block or attached to the thermometer of the melting point apparatus.[2]

-

Heating: The sample is heated rapidly at first to approach the expected melting point. The heating rate is then reduced to approximately 1-2 °C per minute to allow for accurate observation.[4]

-

Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[3][5] A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound.

Boiling Point Determination (Capillary Method)

This micro-method determines the boiling point by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating apparatus (e.g., Thiele tube with heating oil or an aluminum block)

-

Thermometer (calibrated)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A few milliliters of the liquid organic compound (if this compound is melted) are placed into a small test tube.[6]

-

Capillary Insertion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.[1][7]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then placed in the heating apparatus.[1][6]

-

Heating: The apparatus is heated slowly and steadily. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Observation and Recording: Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tube.[1] At this point, the heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[8]

Applications and Synthesis Workflow

This compound serves as a key intermediate in the development of pharmacologically active molecules. Its structure is incorporated into various compounds targeting a range of biological pathways.

Caption: Synthesis and application workflow of this compound in drug discovery.

The diagram above illustrates a plausible synthesis route starting from common laboratory reagents, leading to the target intermediate. This intermediate then serves as a crucial scaffold in the drug development pipeline, from the synthesis of active pharmaceutical ingredients to subsequent biological screening and clinical trials. The 2-substituted aniline scaffold is widely utilized in the development of anti-tumor agents, such as Mer/c-Met dual inhibitors.[9]

Logical Workflow for Physicochemical Characterization

The process of characterizing a chemical compound involves a series of logical steps to ensure data accuracy and purity assessment.

Caption: Logical workflow for the physicochemical characterization of a solid organic compound.

References

- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. pennwest.edu [pennwest.edu]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. byjus.com [byjus.com]

- 8. jove.com [jove.com]

- 9. mdpi.com [mdpi.com]

Solubility Profile of 2-(4-Methyl-1-piperazinyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Methyl-1-piperazinyl)aniline, a versatile building block in the pharmaceutical and chemical industries. Understanding the solubility of this compound is critical for its application in synthesis, formulation, and biological assays. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Compound Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 1-(2-Aminophenyl)-4-methylpiperazine, 4-Methyl-2-(piperazin-1-yl)aniline |

| CAS Number | 180605-36-1 |

| Molecular Formula | C₁₁H₁₇N₃ |

| Molecular Weight | 191.28 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 103 - 107 °C |

Quantitative Solubility Data

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, one source provides a specific solubility value, although the solvent used was not specified. This data point is presented in Table 2.

Table 2: Quantitative Solubility of this compound

| Solubility (mg/mL) | Molar Solubility (mol/L) | Solvent |

| 6.66[1] | 0.0348[1] | Not Specified |

Qualitative Solubility Profile

Based on the chemical structure, which contains a basic aniline moiety and a piperazine ring, a qualitative solubility profile in common laboratory solvents can be predicted. The piperazine and aniline groups suggest that the compound will exhibit basic properties and therefore should be soluble in acidic solutions. The overall structure has a degree of polarity but also significant hydrocarbon character, suggesting solubility in some organic solvents. A predicted qualitative solubility profile is presented in Table 3.

Table 3: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Insoluble | The molecule's size and hydrocarbon content likely limit its solubility in water despite the presence of nitrogen atoms capable of hydrogen bonding. |

| 5% Hydrochloric Acid (HCl) | Soluble | The basic nitrogen atoms of the aniline and piperazine rings will be protonated, forming a water-soluble salt. |

| 5% Sodium Hydroxide (NaOH) | Insoluble | As a basic compound, it is not expected to be deprotonated by a basic solution. |

| Methanol | Soluble | A related compound, 4-(4-Methyl-1-piperazinyl)aniline, is reported to be soluble in methanol. |

| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent that should solvate the molecule. |

| Dichloromethane (DCM) | Soluble | A common aprotic solvent for many organic compounds. |

| Hexanes | Insoluble | The compound is likely too polar to be soluble in nonpolar aliphatic hydrocarbons. |

Experimental Protocol for Qualitative Solubility Determination

The following is a detailed methodology for determining the qualitative solubility of this compound in various solvents. This protocol is based on established general methods for organic compound solubility testing.

Objective: To classify the solubility of this compound in water, acidic, and basic aqueous solutions, as well as common organic solvents.

Materials:

-

This compound

-

Deionized water

-

5% (w/v) Hydrochloric acid

-

5% (w/v) Sodium hydroxide

-

Methanol

-

Ethanol

-

Dichloromethane

-

Hexanes

-

Test tubes

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Sample Preparation: Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the first solvent to be tested (e.g., water) to the test tube in small portions.

-

Mixing: After each addition of the solvent, shake or vortex the test tube vigorously for at least 30 seconds.

-

Observation: Visually inspect the solution to determine if the compound has completely dissolved. If the compound dissolves, it is classified as "soluble" in that solvent. If any solid remains, it is classified as "insoluble."

-

Systematic Testing: Follow the experimental workflow outlined in the diagram below. If the compound is insoluble in water, proceed to test its solubility in 5% HCl. If it is soluble in 5% HCl, this indicates it is a basic compound. Independently, test the solubility in 5% NaOH to confirm the absence of acidic functional groups.

-

Organic Solvents: Repeat steps 1-4 for each of the organic solvents (methanol, ethanol, dichloromethane, and hexanes).

-

Record Results: Carefully record all observations.

Caption: Workflow for Qualitative Solubility Testing.

Conclusion

This technical guide provides a summary of the known and predicted solubility of this compound. While a single quantitative data point is available, the lack of a specified solvent highlights the need for further experimental determination. The provided qualitative solubility testing protocol and workflow offer a systematic approach for researchers to characterize the solubility of this compound in various solvents, which is essential for its effective use in research and development.

References

Technical Guide: Spectroscopic Analysis of 2-(4-Methyl-1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-(4-methyl-1-piperazinyl)aniline. The information is compiled from publicly available data and is intended to support research and development activities. The molecular structure of this compound is presented below:

Core Compound Data

Basic chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 180605-36-1[1] |

| Molecular Formula | C₁₁H₁₇N₃[1] |

| Molecular Weight | 191.27 g/mol [1] |

| Appearance | White to almost white crystalline powder[2] |

| Melting Point | 103 - 107 °C[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific, publicly available spectra for this compound are limited, the expected chemical shifts for ¹H and ¹³C NMR are presented below based on the analysis of similar structures. These values are predicted and should be confirmed by experimental data.

¹H NMR Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.2 | m | 4H | Aromatic protons (C₆H₄) |

| ~ 4.5 | br s | 2H | Amino group (-NH₂) |

| ~ 2.9 - 3.2 | m | 4H | Piperazine protons (-CH₂-N-Ar) |

| ~ 2.4 - 2.7 | m | 4H | Piperazine protons (-CH₂-N-CH₃) |

| ~ 2.3 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 145 - 150 | C (Aromatic, C-N) |

| ~ 135 - 140 | C (Aromatic, C-NH₂) |

| ~ 115 - 125 | CH (Aromatic) |

| ~ 55 | -CH₂ (Piperazine, adjacent to N-Ar) |

| ~ 48 | -CH₂ (Piperazine, adjacent to N-CH₃) |

| ~ 46 | -CH₃ (Methyl) |

Mass Spectrometry (MS) Data

Detailed experimental mass spectrometry data for this compound is not widely available. However, based on its molecular weight, the expected mass-to-charge ratios (m/z) for the molecular ion under different ionization conditions are provided below.

| Ionization Mode | Expected m/z | Ion |

| Electrospray (ESI+) | 192.15 | [M+H]⁺ |

| Electron Ionization (EI) | 191.14 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate if necessary.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the sample temperature, typically to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

For Electrospray Ionization (ESI), the solution can be directly infused or injected into an LC-MS system.

-

For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC).

-

-

Instrumentation and Data Acquisition (ESI-MS):

-

Use a mass spectrometer equipped with an ESI source (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer).

-

Optimize the ESI source parameters, including spray voltage, capillary temperature, and gas flows.

-

Acquire data in positive ion mode to detect the [M+H]⁺ ion.

-

Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

-

Instrumentation and Data Acquisition (EI-MS):

-

Use a mass spectrometer with an EI source.

-

Set the electron energy to a standard value, typically 70 eV.

-

Introduce the sample and acquire the mass spectrum over a suitable mass range.

-

Workflow for Spectroscopic Analysis

The logical workflow for the characterization of this compound using NMR and MS is depicted in the following diagram.

References

Spectroscopic Characterization of 2-(4-Methyl-1-piperazinyl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of 2-(4-Methyl-1-piperazinyl)aniline. This compound, a key intermediate in pharmaceutical synthesis, is notable for its unique structural features which are amenable to detailed characterization by these spectroscopic techniques.[1] This document outlines the expected spectral data, detailed experimental protocols for acquiring these spectra, and a logical workflow for the analysis.

Introduction to this compound

This compound, with the CAS number 180605-36-1, is a white to almost white crystalline powder.[1][2] Its molecular structure consists of an aniline ring substituted with a 4-methylpiperazinyl group at the ortho position. This arrangement of functional groups gives rise to a characteristic spectroscopic fingerprint, which is invaluable for identification and quality control in research and drug development.

Molecular Structure:

Predicted FT-IR Spectral Data

While a publicly available, experimentally verified FT-IR spectrum for this specific compound is not readily accessible, the expected absorption bands can be predicted based on the functional groups present in the molecule. The following table summarizes the anticipated FT-IR peaks for this compound.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) | Primary Amine (Aniline) |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2950 - 2800 | Strong | C-H Stretch | Aliphatic (Piperazine & Methyl) |

| 1620 - 1580 | Strong | C=C Stretch | Aromatic Ring |

| 1620 - 1550 | Medium | N-H Bend | Primary Amine (Aniline) |

| 1500 - 1400 | Medium | C=C Stretch | Aromatic Ring |

| 1320 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| 1150 - 1000 | Medium | C-N Stretch | Aliphatic Amine (Piperazine) |

| 850 - 750 | Strong | C-H Bend (out-of-plane) | Substituted Benzene |

Predicted UV-Vis Spectral Data

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption bands characteristic of the aniline chromophore. The presence of the piperazinyl substituent may cause a slight shift in the absorption maxima compared to unsubstituted aniline.

| Wavelength (λmax) | Electronic Transition | Chromophore |

| ~230-250 nm | π → π | Benzene Ring |

| ~280-300 nm | n → π | Aniline (lone pair on N) |

Experimental Protocols

The following are detailed methodologies for obtaining the FT-IR and UV-Vis spectra of this compound.

FT-IR Spectroscopy (Solid Sample)

Method 1: Thin Solid Film

-

Sample Preparation: Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent such as methylene chloride or acetone.

-

Film Deposition: Place a single drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A typical scanning range is 4000-400 cm⁻¹.[5]

-

Background Correction: A background spectrum of the clean, empty salt plate should be acquired and subtracted from the sample spectrum.

Method 2: KBr Pellet

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[6]

-

Pellet Formation: Transfer the finely ground mixture to a pellet die and apply pressure using a hydraulic press to form a thin, transparent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

-

Background Correction: A background spectrum should be run with an empty sample holder.

UV-Vis Spectroscopy (Solution)

-

Solvent Selection: Choose a UV-grade solvent in which this compound is soluble and that does not absorb in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).

-

Sample Preparation: Prepare a stock solution of the compound of a known concentration. From the stock solution, prepare a series of dilutions to determine the optimal concentration for measurement (typically resulting in an absorbance between 0.1 and 1.0).

-

Instrumentation Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20 minutes.[7]

-

Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the sample holder and perform a baseline correction across the desired wavelength range (e.g., 200-400 nm).[7]

-

Data Acquisition: Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample holder and acquire the absorption spectrum.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis.

Conclusion

The FT-IR and UV-Vis spectroscopic techniques are powerful tools for the characterization of this compound. By following the detailed protocols and understanding the expected spectral features outlined in this guide, researchers, scientists, and drug development professionals can effectively identify and assess the purity of this important pharmaceutical intermediate. The combination of these analytical methods provides a robust approach for structural confirmation and quality control.

References

The Central Role of 2-(4-Methyl-1-piperazinyl)aniline in Drug Discovery: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

While 2-(4-Methyl-1-piperazinyl)aniline is not extensively documented as a standalone therapeutic agent with a specific mechanism of action, its significance in medicinal chemistry is profound. This technical guide elucidates the pivotal role of this compound as a versatile chemical scaffold, forming the core of numerous biologically active molecules across various therapeutic domains. Its unique structure is instrumental in the development of treatments for cancer, neurological disorders, and infectious diseases.[1]

A Privileged Scaffold in Medicinal Chemistry

The this compound moiety is considered a "privileged scaffold" in drug design. The piperazine ring, in particular, offers a combination of desirable properties including aqueous solubility, basicity, and conformational rigidity, which can favorably influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[2] This scaffold provides a readily modifiable platform for chemists to synthesize libraries of compounds with diverse biological activities.[1]

Therapeutic Applications of this compound Derivatives

The true potential of this compound is realized in the more complex molecules derived from it. These derivatives have shown significant activity against a range of biological targets.

Oncology: Targeting Key Signaling Pathways

The this compound scaffold is a key component in the architecture of potent and selective inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[3]

-

mTOR Inhibitors: Derivatives of this scaffold have been instrumental in the development of ATP-competitive mTOR inhibitors. For example, Torin1, a highly potent and selective mTOR inhibitor, incorporates a piperazinyl phenyl moiety.[3] The piperazine group in these inhibitors often serves to enhance solubility and provide a point for further chemical modification to optimize potency and selectivity.[3]

-

PI3K Inhibitors: The scaffold is also present in selective inhibitors of phosphoinositide 3-kinases (PI3Ks).[4] For instance, GDC-0941 is a potent, orally bioavailable inhibitor of class I PI3K.[5] The general structure of many PI3K inhibitors includes a heterocyclic core to which a substituted aniline, often containing a piperazine group, is attached.[6]

Below is a summary of the inhibitory activities of some notable compounds containing a related piperazinyl aniline scaffold.

| Compound | Target | IC50 (nM) | Selectivity | Reference |

| Torin1 | mTOR | 2 (cellular) | >800-fold vs. PI3K | [3] |

| Torin2 | mTOR | 0.25 (cellular) | 800-fold vs. PI3K | [7] |

| CYH33 | PI3Kα | 5.9 | 101-fold vs. PI3Kβ | [4] |

Central Nervous System Disorders: Modulating Neurotransmitter Receptors

The this compound structure is a key fragment in several drugs targeting the central nervous system.

-

Atypical Antipsychotics: The well-known atypical antipsychotic, Olanzapine , features a 2-methyl-4-(4-methylpiperazin-1-yl) moiety.[8] Olanzapine's therapeutic effects in schizophrenia and bipolar disorder are attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[9][10] The piperazine ring is crucial for its interaction with these receptors.[8][9]

Antimicrobial and Antifungal Applications

Derivatives of piperazine have demonstrated significant antimicrobial and antifungal properties.[11] While specific studies on this compound in this context are limited, the broader class of piperazine-containing compounds has been screened against various pathogens.[11]

Synthetic Pathways and Experimental Protocols

The synthesis of therapeutic agents from this compound and related precursors often involves standard organic chemistry transformations.

General Synthetic Approach for N-Arylpiperazine Derivatives

A common method for synthesizing N-arylpiperazines involves the palladium-catalyzed Buchwald-Hartwig amination, the copper-catalyzed Ullmann-Goldberg reaction, or nucleophilic aromatic substitution (SNAr) on electron-deficient aromatic rings.[12]

Experimental Protocol: Synthesis of 1-(2-nitrophenyl)-4-methylpiperazine (A precursor to this compound)

A general procedure would involve the reaction of 1-fluoro-2-nitrobenzene with 1-methylpiperazine in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), often in the presence of a base like potassium carbonate. The reaction mixture is typically heated to drive the nucleophilic aromatic substitution. The resulting nitro compound can then be reduced to the corresponding aniline (this compound) using various reducing agents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl).[13]

Visualizing the Role of this compound in Drug Discovery

The following diagram illustrates how this compound serves as a central scaffold for the development of various classes of therapeutic agents.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine derivatives as highly potent and selective PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Olanzapine | C17H20N4S | CID 135398745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Olanzapine, What is Olanzapine? About its Science, Chemistry and Structure [3dchem.com]

- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

An In-depth Technical Guide to the Discovery and History of 2-(4-Methyl-1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methyl-1-piperazinyl)aniline, a key chemical intermediate, plays a significant role in the landscape of modern medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and principal applications, with a focus on its role in the synthesis of pharmacologically active compounds. Detailed experimental protocols for its synthesis, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development.

Introduction and Physicochemical Properties

This compound, also known by its synonym 1-(2-Aminophenyl)-4-methylpiperazine, is a versatile organic molecule widely utilized as a building block in the synthesis of a variety of compounds.[1] Its structure, featuring both a reactive aniline moiety and a piperazine ring, makes it a valuable precursor in the development of pharmaceuticals, particularly in the realms of anticancer and antiviral agents, as well as for medications targeting neurological disorders.[1] Beyond its pharmaceutical applications, this compound also serves as an intermediate in the manufacturing of specialty chemicals, agrochemicals, and dyes.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 180605-36-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₇N₃ | --INVALID-LINK-- |

| Molecular Weight | 191.28 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 103 - 107 °C | --INVALID-LINK-- |

| Purity | ≥ 98% (GC) | --INVALID-LINK-- |

Discovery and Historical Context

The likely first synthesis of this compound would have been achieved through established synthetic methodologies, such as nucleophilic aromatic substitution, a cornerstone of organic chemistry. The strategic value of this particular isomer lies in the ortho orientation of the amino and piperazinyl groups, which provides a unique spatial arrangement for the construction of more complex heterocyclic systems, a common strategy in drug design.

A closely related analog, 2-methyl-4-(4-methylpiperazin-1-yl)aniline, is a known key intermediate in the synthesis of the highly successful atypical antipsychotic drug, Olanzapine . This highlights the pharmaceutical industry's long-standing interest in this class of compounds and provides a strong inferential basis for the development and application of this compound.

Synthesis and Experimental Protocols

The most probable and widely applicable method for the synthesis of this compound involves a two-step process: nucleophilic aromatic substitution followed by reduction.

Step 1: Synthesis of 1-(2-Nitrophenyl)-4-methylpiperazine

This step involves the reaction of an ortho-halonitrobenzene (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene) with N-methylpiperazine. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic attack by the secondary amine of N-methylpiperazine.

Experimental Protocol:

-

To a solution of 1-fluoro-2-nitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid product by filtration, wash with water, and dry under vacuum to yield 1-(2-nitrophenyl)-4-methylpiperazine.

Step 2: Reduction of 1-(2-Nitrophenyl)-4-methylpiperazine to this compound

The nitro group of the intermediate is then reduced to an amine to yield the final product. Several reducing agents can be employed for this transformation.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 1-(2-nitrophenyl)-4-methylpiperazine (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-24 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Application in Drug Synthesis: The Case of Olanzapine

As previously mentioned, a close structural analog of this compound is a crucial intermediate in the synthesis of Olanzapine, a widely prescribed atypical antipsychotic medication. Olanzapine is used in the treatment of schizophrenia and bipolar disorder. Understanding the mechanism of action of Olanzapine provides insight into the biological relevance of the phenylpiperazine scaffold.

Mechanism of Action and Signaling Pathways

Olanzapine exhibits a broad pharmacological profile, acting as an antagonist at multiple neurotransmitter receptors in the brain. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D₂ receptors and serotonin 5-HT₂ₐ receptors.

-

Dopamine D₂ Receptor Antagonism: In the mesolimbic pathway of the brain, excessive dopaminergic activity is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). Olanzapine blocks D₂ receptors, thereby reducing dopaminergic neurotransmission and alleviating these symptoms.

-

Serotonin 5-HT₂ₐ Receptor Antagonism: Blockade of 5-HT₂ₐ receptors is a key feature of atypical antipsychotics. This action is thought to increase dopamine release in certain brain regions, such as the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms of schizophrenia. The interplay between serotonin and dopamine modulation is a critical aspect of Olanzapine's efficacy and improved side-effect profile compared to older antipsychotics.

Caption: Olanzapine's antagonism of dopamine and serotonin receptors.

Conclusion

This compound stands as a testament to the enduring importance of the phenylpiperazine scaffold in medicinal chemistry. While the specific historical details of its initial discovery remain elusive, its synthetic accessibility and utility as a precursor for complex, biologically active molecules are well-established. Its structural relationship to intermediates used in the synthesis of major pharmaceuticals like Olanzapine underscores its relevance to the field of drug development. This guide provides a foundational understanding of this important chemical entity, offering valuable insights for researchers engaged in the design and synthesis of novel therapeutic agents.

References

Methodological & Application

Application Note: A Two-Step Synthesis of 2-(4-Methyl-1-piperazinyl)aniline

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a versatile chemical intermediate widely utilized in the pharmaceutical and specialty chemical industries.[1][2] Its structure, featuring a piperazine ring, makes it a valuable building block in the synthesis of various therapeutic agents, particularly in the development of anti-cancer and anti-viral medications.[1][2] This application note details a reliable two-step protocol for the synthesis of this compound, starting from the readily available precursor, 1-fluoro-2-nitrobenzene.[3][4] The synthesis involves a nucleophilic aromatic substitution followed by the reduction of a nitro group, providing a clear pathway for researchers and drug development professionals to obtain this key intermediate.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Nucleophilic Aromatic Substitution: 1-fluoro-2-nitrobenzene reacts with N-methylpiperazine to form the intermediate, 1-methyl-4-(2-nitrophenyl)piperazine. The electron-withdrawing nitro group activates the benzene ring for nucleophilic attack, facilitating the displacement of the fluorine atom.[3]

-

Nitro Group Reduction: The nitro group of the intermediate is reduced to a primary amine using catalytic hydrogenation to yield the final product, this compound.

Experimental Protocol & Data

This protocol provides a detailed methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-methyl-4-(2-nitrophenyl)piperazine

The first step involves the N-arylation of N-methylpiperazine with 1-fluoro-2-nitrobenzene. A patent for a similar synthesis process describes the use of potassium carbonate as a base in DMF.[5]

Protocol:

-

To a round-bottom flask, add N-methylpiperazine (1.1 equivalents) and potassium carbonate (1.2 equivalents) to Dimethylformamide (DMF, 5-10 volumes).

-

Stir the mixture at room temperature (25°C).

-

Slowly add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the mixture.

-

Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and pour it into ice water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Evaporate the solvent under reduced pressure to afford the crude product, 1-methyl-4-(2-nitrophenyl)piperazine, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro intermediate to the target aniline derivative. Catalytic hydrogenation with Palladium on carbon (Pd/C) is an effective method for this transformation.[5][6]

Protocol:

-

Dissolve the 1-methyl-4-(2-nitrophenyl)piperazine intermediate (1.0 equivalent) in methanol (10 volumes) in a hydrogenation vessel.

-

Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (5% w/w).

-

Pressurize the vessel with hydrogen gas (H₂) to 10 bar.[5]

-

Stir the mixture vigorously at room temperature for 12-18 hours, or until hydrogen uptake ceases.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, as a solid. The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes based on analogous procedures described in the literature.

| Step | Reaction | Starting Materials | Key Reagents & Conditions | Solvent | Typical Yield |

| 1 | Nucleophilic Aromatic Substitution | 1-fluoro-2-nitrobenzene, N-methylpiperazine | K₂CO₃, 50°C, 4-6 h | DMF | ~85-90%[5] |

| 2 | Nitro Group Reduction | 1-methyl-4-(2-nitrophenyl)piperazine | 5-10% Pd/C, 10 bar H₂ | Methanol | >90%[5][6] |

Visualized Workflow

The following diagrams illustrate the chemical synthesis pathway and the logical experimental workflow.

Caption: Chemical reaction pathway for the synthesis.

Caption: Step-by-step experimental workflow diagram.

References

Application Notes and Protocols for the Synthesis of 2-(4-Methyl-1-piperazinyl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Methyl-1-piperazinyl)aniline, a valuable intermediate in the development of pharmaceuticals, particularly in the fields of anti-cancer and anti-viral medications.[1][2] The protocol is based on a two-step synthetic route involving a nucleophilic aromatic substitution followed by the reduction of a nitro intermediate. An alternative synthetic strategy, the Buchwald-Hartwig amination, is also discussed.

Synthetic Strategy Overview

The primary synthesis protocol detailed below involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNA_r_): 1-Fluoro-2-nitrobenzene is reacted with N-methylpiperazine to form the intermediate, 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene.

-

Reduction: The nitro group of the intermediate is subsequently reduced to an amine to yield the final product, this compound.

An alternative approach is the Buchwald-Hartwig Amination , a palladium-catalyzed cross-coupling reaction that directly forms the C-N bond between an aryl halide and an amine.[3][4][5]

Experimental Protocol: Two-Step Synthesis

This protocol is adapted from analogous syntheses of similar compounds.[6][7][8]

Step 1: Synthesis of 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene

-

Materials:

-

1-Fluoro-2-nitrobenzene

-

N-Methylpiperazine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-fluoro-2-nitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (1.5 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene. The product may be purified further by column chromatography if necessary.

-

Step 2: Synthesis of this compound

-

Materials:

-

1-(4-Methyl-1-piperazinyl)-2-nitrobenzene (from Step 1)

-

Palladium on Carbon (5% or 10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Gas (H₂) or a hydrogen source like Ammonium Formate

-

-

Procedure:

-

In a hydrogenation vessel, dissolve the 1-(4-Methyl-1-piperazinyl)-2-nitrobenzene intermediate (1.0 eq) in methanol or ethanol.

-

Carefully add the palladium on carbon catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), then introduce hydrogen gas (typically at 50 psi or as per available equipment).

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by recrystallization or column chromatography if needed.

-

Alternative Synthetic Route: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more direct method for the synthesis of aryl amines.[9][10] This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., 2-bromoaniline or 2-chloroaniline) with N-methylpiperazine.[3][4]

-

General Reaction Components:

-

Aryl Halide: 2-Bromoaniline or 2-Chloroaniline

-

Amine: N-Methylpiperazine

-

Palladium Catalyst: e.g., Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate)

-

Phosphine Ligand: e.g., BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), or Buchwald's specialized ligands.[4]

-

Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaO_t_Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).

-

Solvent: Anhydrous and deoxygenated aprotic solvents like toluene or dioxane.[5]

-

The reaction is conducted under an inert atmosphere (argon or nitrogen) at elevated temperatures. The specific choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and needs to be optimized for this specific transformation.[9]

Data Presentation

| Parameter | Value/Range | Reference/Comment |

| Step 1: Nucleophilic Aromatic Substitution | ||

| Reactant Ratio (1-Fluoro-2-nitrobenzene:N-Methylpiperazine:K₂CO₃) | 1 : 1.2 : 1.5 (molar eq) | Typical excess of amine and base |

| Reaction Temperature | 80-100 °C | |

| Reaction Time | 12-24 hours | Monitored by TLC |

| Step 2: Reduction | ||

| Catalyst Loading (Pd/C) | 5-10 mol% | |

| Hydrogen Pressure | ~50 psi | Can be adapted based on equipment |

| Reaction Temperature | Room Temperature | |

| Reaction Time | 2-6 hours | Monitored by TLC or LC-MS |

| Overall Yield | Variable | Dependent on optimization |

Mandatory Visualizations

Caption: Workflow for the two-step synthesis of this compound.

Caption: Conceptual diagram of the Buchwald-Hartwig amination route.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154 [data.epo.org]

- 7. 2-Nitro-5-(1-piperazinyl)aniline synthesis - chemicalbook [chemicalbook.com]

- 8. CN101168532A - Method for synthesizing N-methylpiperazine substituted anilin - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for 2-(4-Methyl-1-piperazinyl)aniline in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methyl-1-piperazinyl)aniline is a versatile chemical intermediate widely employed in the synthesis of a diverse range of pharmacologically active molecules.[1] Its unique structure, featuring a reactive aniline moiety and a piperazine ring, makes it a valuable building block for developing novel therapeutics. The piperazine group often enhances the biological activity and pharmacokinetic properties of the final drug compound.[1] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of various classes of drugs, including antidepressants, antipsychotics, anticancer agents, and antihistamines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 180605-36-1 | [1] |

| Molecular Formula | C₁₁H₁₇N₃ | [1] |

| Molecular Weight | 191.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 103 - 107 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

Applications in Drug Synthesis

Antidepressants: Synthesis of Vortioxetine

Vortioxetine is a multimodal antidepressant that utilizes a piperazine-containing scaffold.[2] While not a direct product of the title compound, its synthesis illustrates a key reaction type for arylpiperazines. A common synthetic route involves the reaction of an arylpiperazine with a substituted aryl halide. A related synthesis of Vortioxetine is outlined below.

Experimental Protocol: Synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine (Vortioxetine)

This protocol is adapted from patented synthetic routes.

Step 1: Synthesis of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

-

Reaction: Palladium-catalyzed coupling of Boc-piperazine and 2-bromoiodobenzene.

-

Reagents: Boc-piperazine, 2-bromoiodobenzene, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., t-Bu₃P), and a base (e.g., NaOt-Bu).

-

Solvent: Toluene.

-

Procedure:

-

To a solution of 2-bromoiodobenzene in toluene, add Boc-piperazine, the palladium catalyst, phosphine ligand, and base.

-

Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and filter to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the product.

-

Step 2: Synthesis of Boc-protected Vortioxetine

-

Reaction: Palladium-catalyzed coupling of tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate and 2,4-dimethylthiophenol.

-

Reagents: tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, 2,4-dimethylthiophenol, palladium catalyst, phosphine ligand, and a base.

-

Procedure:

-

Combine the reactants, catalyst, ligand, and base in a suitable solvent.

-

Heat the mixture until the reaction is complete.

-

Work-up and purify by column chromatography.

-

Step 3: Deprotection to yield Vortioxetine

-

Reaction: Acid-catalyzed removal of the Boc protecting group.

-

Reagents: Boc-protected Vortioxetine, hydrochloric acid.

-

Procedure:

-

Dissolve the Boc-protected Vortioxetine in a suitable solvent.

-

Add hydrochloric acid and stir at room temperature.

-

Isolate the Vortioxetine hydrochloride salt by filtration.

-

Vortioxetine Synthesis Workflow

References

Application of 2-(4-Methyl-1-piperazinyl)aniline in Antipsychotic Drug Development: A Focus on Brexpiprazole

Introduction